molecular formula C15H17F3N2O3 B2398726 Benzyl 1-(2,2,2-trifluoroacetyl)piperidin-4-ylcarbamate CAS No. 1795823-01-6

Benzyl 1-(2,2,2-trifluoroacetyl)piperidin-4-ylcarbamate

Cat. No. B2398726
M. Wt: 330.307
InChI Key: BJEALVYWNUJDIJ-UHFFFAOYSA-N
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Description

Benzyl 1-(2,2,2-trifluoroacetyl)piperidin-4-ylcarbamate is a chemical compound with the molecular formula C15H17F3N2O3 . It has a molecular weight of 330.31 . The compound is a white to yellow solid and is stored at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for Benzyl 1-(2,2,2-trifluoroacetyl)piperidin-4-ylcarbamate is 1S/C15H17F3N2O3/c16-15(17,18)13(21)20-8-6-12(7-9-20)19-14(22)23-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,19,22) . This code provides a detailed representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

Benzyl 1-(2,2,2-trifluoroacetyl)piperidin-4-ylcarbamate has a predicted boiling point of 489.8±45.0 °C and a predicted density of 1.32±0.1 g/cm3 . Its pKa is predicted to be 11.79±0.20 .

Scientific Research Applications

Selective Muscarinic Antagonists

The compound has been evaluated as part of a series of 1-substituted-4-piperidyl benzhydrylcarbamate derivatives for its affinity and selectivity towards muscarinic receptors. Particularly, 1-benzyl-4-piperidyl benzhydrylcarbamate derivatives demonstrated higher affinities for M1 and M3 receptors. This indicates the potential of urethane bonds in these compounds as novel linkers for muscarinic antagonists. The research also highlighted the compound's potential application in treating urinary urge incontinence as a bladder-selective M3 antagonist with fewer side effects compared to other treatments (Naito et al., 1998).

Anti-Acetylcholinesterase Activity

The compound is part of a series of derivatives studied for anti-acetylcholinesterase (anti-AChE) activity. Substitution on the benzamide moiety with bulky groups and the introduction of an alkyl or phenyl group at the nitrogen atom of benzamide significantly enhanced the anti-AChE activity. This suggests the compound's utility in the development of potent inhibitors of acetylcholinesterase, with potential implications in the treatment of conditions like dementia (Sugimoto et al., 1990).

Safety And Hazards

The safety information for Benzyl 1-(2,2,2-trifluoroacetyl)piperidin-4-ylcarbamate includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P264 (Wash hands and face thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), and P330 (Rinse mouth) .

properties

IUPAC Name

benzyl N-[1-(2,2,2-trifluoroacetyl)piperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N2O3/c16-15(17,18)13(21)20-8-6-12(7-9-20)19-14(22)23-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJEALVYWNUJDIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)OCC2=CC=CC=C2)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 1-(2,2,2-trifluoroacetyl)piperidin-4-ylcarbamate

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